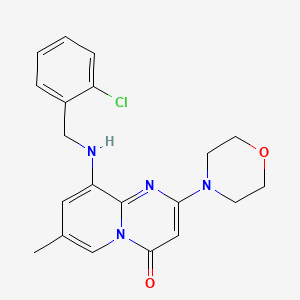
Agn-PC-0mzcrx
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Preparation Methods
The synthesis of Agn-PC-0mzcrx can be achieved through several methods. One common approach involves the combination of precursor elements at elevated temperatures. This method is cost-effective and yields fine grains . Other methods include chemical vapor deposition, mechanical alloying, and sol-gel techniques . Each method has its advantages and specific conditions that need to be optimized to achieve the desired product.
Chemical Reactions Analysis
Agn-PC-0mzcrx undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can participate in dissociative chemisorption reactions with oxygen, where the compound interacts with oxygen molecules leading to the formation of different products . Common reagents used in these reactions include oxidizing agents like oxygen and reducing agents like hydrogen. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
Agn-PC-0mzcrx has a wide range of applications in scientific research. It is used in the development of novel phosphors for near-infrared applications, which have broad prospects in environmental science, biomedical fields, and plant growth . Additionally, it is utilized in the synthesis of nanoscale explosives, providing a new technical route for the application of micro-electro-mechanical systems (MEMS) micro-initiators
Mechanism of Action
The mechanism of action of Agn-PC-0mzcrx involves its interaction with specific molecular targets and pathways. For example, in the context of its use as a phosphor, the compound’s emission properties are influenced by its interaction with light at specific wavelengths . In the case of its application in explosives, the compound’s initiation ability is attributed to its interaction with other explosive materials, leading to a rapid release of energy . These interactions are governed by the compound’s unique chemical structure and properties.
Comparison with Similar Compounds
Agn-PC-0mzcrx can be compared with other similar compounds such as Vandetanib and Cabozantinib, which are used as dual inhibitors targeting specific proteins . While these compounds share some similarities in their chemical structure and applications, this compound stands out due to its unique properties and broader range of applications. Other similar compounds include Mn3AgN and Mn3.4Ag0.6N, which exhibit similar magnetic and electrical transport properties .
Conclusion
This compound is a versatile chemical compound with significant potential in various scientific and industrial applications. Its unique properties and ability to undergo various chemical reactions make it a valuable compound for research and development in fields such as environmental science, biomedicine, and explosives technology.
Properties
CAS No. |
351071-96-0 |
|---|---|
Molecular Formula |
C20H21ClN4O2 |
Molecular Weight |
384.9 g/mol |
IUPAC Name |
9-[(2-chlorophenyl)methylamino]-7-methyl-2-morpholin-4-ylpyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C20H21ClN4O2/c1-14-10-17(22-12-15-4-2-3-5-16(15)21)20-23-18(11-19(26)25(20)13-14)24-6-8-27-9-7-24/h2-5,10-11,13,22H,6-9,12H2,1H3 |
InChI Key |
OASPWWAFUKUHQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=O)C=C(N=C2C(=C1)NCC3=CC=CC=C3Cl)N4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[10-(Acetylsulfanyl)decyl]-4-methylquinolin-1-ium iodide](/img/structure/B14244113.png)
![4-{[(Tricyclohexylstannyl)oxy]carbonyl}phenol](/img/structure/B14244118.png)

![2-[2-(4-Bromophenyl)ethenyl]-1,4-dimethoxybenzene](/img/structure/B14244132.png)
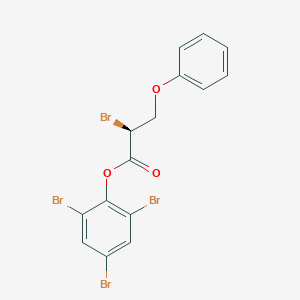
![Benzene, 1-methoxy-4-[(2-propenylthio)methyl]-](/img/structure/B14244157.png)

![5-{4-[Bis(2-hydroxyethyl)amino]phenyl}penta-2,4-dienal](/img/structure/B14244169.png)
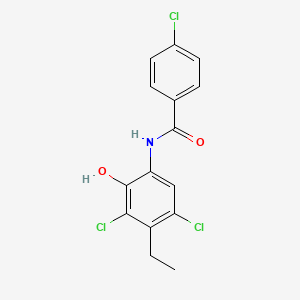
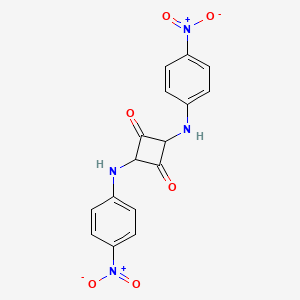
![N-[2-(Dimethylamino)ethyl]-3-(1H-indol-3-yl)propanamide](/img/structure/B14244176.png)
![[1,3]Thiazolo[5,4-e][2,1]benzoxazole](/img/structure/B14244177.png)
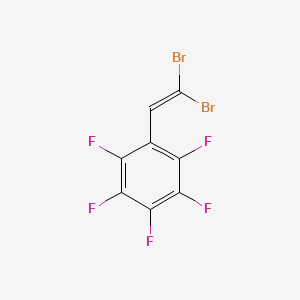
![1-Benzyl-2-[(E)-(4-methoxyphenyl)diazenyl]-1H-imidazole](/img/structure/B14244203.png)
